8-(2-ethoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
8-(2-ethoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of purino[7,8-a]imidazole derivatives This compound is characterized by its unique structure, which includes an ethoxyphenyl group, two methyl groups, and a propyl group attached to the purino[7,8-a]imidazole core
Properties
IUPAC Name |
6-(2-ethoxyphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-5-11-23-18(26)16-17(22(4)20(23)27)21-19-24(16)12-13(3)25(19)14-9-7-8-10-15(14)28-6-2/h7-10,12H,5-6,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRCJFRDBAJMFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4OCC)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-ethoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common approach is the condensation of an appropriate ethoxyphenyl derivative with a purino[7,8-a]imidazole precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
8-(2-ethoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: The ethoxyphenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
8-(2-ethoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-(2-ethoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-Ethoxyphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione
- 2-(2-Ethoxyethyl)-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Uniqueness
8-(2-ethoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
8-(2-ethoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the imidazopurine class. Its unique structural features suggest potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to explore its biological activity based on available research findings.
- Molecular Formula : C20H23N5O3
- Molecular Weight : 381.4 g/mol
- CAS Number : 887466-79-7
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation of biological pathways, which may result in various therapeutic effects.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms such as:
- Apoptosis Induction : The compound induces programmed cell death in cancer cells by activating caspases and other apoptotic pathways.
- Cell Cycle Arrest : It can cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Preliminary findings suggest that it possesses activity against a range of bacterial strains, indicating its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| In vitro Anticancer Study | Demonstrated significant inhibition of cell growth in breast and colon cancer cell lines with IC50 values in the low micromolar range. |
| Antimicrobial Efficacy | Showed effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Ethoxyphenyl Group : Contributes to lipophilicity and enhances membrane permeability.
- Dimethyl and Propyl Substituents : Affect the binding affinity to biological targets.
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield?
The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[2,1-f]purine core via cyclization under acidic or basic conditions. Subsequent steps introduce substituents like the 2-ethoxyphenyl and propyl groups. Key reagents include alkyl halides or aryl boronic acids for coupling reactions. Optimization focuses on solvent choice (e.g., dichloromethane or ethanol), temperature control (50–80°C), and catalysts (e.g., Pd for cross-coupling). Yield improvements often require iterative adjustments to stoichiometry and purification methods (e.g., column chromatography) .
Q. How is the compound structurally characterized, and what analytical techniques are critical?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms substituent positions and purity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹). X-ray crystallography, though less common, provides 3D conformational data critical for understanding receptor interactions .
Q. What are the solubility and stability profiles under varying experimental conditions?
The 2-ethoxyphenyl group enhances solubility in polar aprotic solvents (e.g., DMSO), while the propyl chain increases lipophilicity. Stability studies should assess degradation under light, temperature (e.g., 4°C vs. room temperature), and pH (e.g., acidic/alkaline buffers). Accelerated stability testing via HPLC monitors decomposition products over time .
Advanced Research Questions
Q. What experimental strategies elucidate the compound’s mechanism of action in biological systems?
Use competitive binding assays (e.g., fluorescence polarization) to identify target receptors (e.g., adenosine receptors). Molecular docking simulations predict binding affinities to active sites, guided by structural data from X-ray or cryo-EM. Knockout cell lines or CRISPR-edited models validate target specificity. For example, evidence from similar imidazo[2,1-f]purines suggests modulation of enzymatic pathways like PI3K/AKT .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
Systematically vary substituents (e.g., replacing ethoxy with methoxy or halogens) and evaluate changes in IC50 values via dose-response assays. Comparative analysis of analogs (e.g., 8-(4-chlorophenyl) vs. 8-(2-ethoxyphenyl)) identifies critical moieties for receptor affinity. QSAR models integrate electronic (Hammett constants) and steric parameters (molar refractivity) to predict activity .
Q. How should researchers address contradictions in reported biological activity data?
Replicate experiments under standardized conditions (e.g., cell line passage number, serum-free media). Validate assay specificity using pharmacological inhibitors or siRNA. Cross-reference solubility data to rule out artifacts from aggregation or precipitation. For instance, discrepancies in cytotoxicity may arise from varying metabolic stability in hepatic microsomes .
Q. What methodologies improve selectivity in functionalizing specific positions of the core structure?
Employ protecting groups (e.g., tert-butoxycarbonyl for amines) during synthesis to direct reactions to unprotected sites. Transition-metal catalysts (e.g., Pd/Cu for Sonogashira coupling) enable regioselective modifications. Computational tools (e.g., DFT calculations) predict reactive sites based on electron density maps .
Q. How can in vitro-to-in vivo translation challenges be mitigated in pharmacokinetic studies?
Use physiologically based pharmacokinetic (PBPK) modeling to account for species differences in metabolism. Microsomal stability assays (human vs. rodent liver microsomes) identify susceptibility to cytochrome P450 enzymes. Prodrug strategies (e.g., esterification of hydroxyl groups) enhance oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
